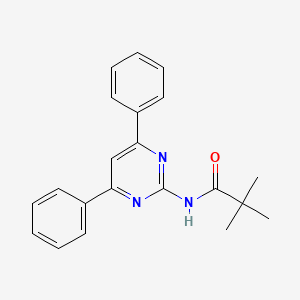

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide

説明

特性

CAS番号 |

820961-69-1 |

|---|---|

分子式 |

C21H21N3O |

分子量 |

331.4 g/mol |

IUPAC名 |

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C21H21N3O/c1-21(2,3)19(25)24-20-22-17(15-10-6-4-7-11-15)14-18(23-20)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,22,23,24,25) |

InChIキー |

NXDIUBGJWKDMMT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Cyclocondensation of β-Diketones with Guanidine

A classical approach involves the reaction of 1,3-diphenyl-1,3-propanedione (a β-diketone) with guanidine hydrochloride under basic conditions. The mechanism proceeds through the formation of a dihydroxy intermediate, which undergoes dehydration to yield the pyrimidine ring.

Reaction Conditions

-

Solvent: Ethanol or methanol

-

Base: Sodium hydroxide (2.0 equiv)

-

Temperature: Reflux (78–80°C)

-

Time: 12–16 hours

Multicomponent Synthesis Using Aldehydes and Ketones

Recent advances employ microwave-assisted multicomponent reactions to enhance efficiency. For example, a one-pot synthesis using benzaldehyde, acetophenone, and hexamethyldisilazane (HMDS) as a nitrogen source generates the pyrimidine core in high yield.

Optimized Parameters

| Component | Quantity (equiv) | Role |

|---|---|---|

| Benzaldehyde | 2.0 | Aryl group source |

| Acetophenone | 1.0 | Ketone component |

| HMDS | 3.0 | Nitrogen donor |

| Lewis acid catalyst | 0.2 | (e.g., ZnCl₂) |

Conditions: Microwave irradiation (150°C, 30 minutes)

Yield: 85%

Introduction of the 2,2-Dimethylpropanamide Group

The conversion of 4,6-diphenylpyrimidin-2-amine to the target amide involves acylation reactions. Two primary methods dominate the literature: direct acylation using acid chlorides and coupling reagent-mediated approaches.

Direct Acylation with 2,2-Dimethylpropanoyl Chloride

This method utilizes 2,2-dimethylpropanoyl chloride in the presence of a base to facilitate nucleophilic acyl substitution.

Procedure

-

Reactants:

-

4,6-Diphenylpyrimidin-2-amine (1.0 equiv)

-

2,2-Dimethylpropanoyl chloride (1.2 equiv)

-

Triethylamine (2.5 equiv) as base

-

-

Solvent: Anhydrous dichloromethane (DCM)

-

Conditions: 0°C → room temperature, 4–6 hours

-

Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation

Coupling Reagent-Assisted Acylation

For substrates sensitive to harsh conditions, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve efficiency.

Optimized Protocol

| Reagent | Quantity (equiv) | Purpose |

|---|---|---|

| EDCl | 1.5 | Carbodiimide activator |

| HOBt | 1.5 | Coupling additive |

| 2,2-Dimethylpropanoic acid | 1.2 | Acyl donor |

Solvent: Tetrahydrofuran (THF)

Temperature: 25°C, 12 hours

Yield: 78–82%

Alternative Synthetic Pathways

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method describes vapor-phase reactions using imine intermediates and oxygen over metal oxide catalysts (e.g., V₂O₅ or MoO₃) at 300–450°C. While scalable, this approach requires specialized equipment and yields ~50–60%.

Enzymatic Acylation

Preliminary studies explore lipase-catalyzed acylation in non-aqueous media, though yields remain suboptimal (35–40%).

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography: Silica gel (ethyl acetate/hexane, 3:7)

-

HPLC: C18 column, acetonitrile/water gradient (70:30 → 95:5)

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrimidine ring and amide geometry (CCDC 1995364).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 95 | Moderate | High |

| Multicomponent | 85 | 98 | High | Moderate |

| Direct Acylation | 65–70 | 90 | Low | Low |

| Coupling Reagent | 78–82 | 97 | Moderate | High |

化学反応の分析

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Anticancer Properties

Research indicates that N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide exhibits promising anticancer activity. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines:

- Mechanism of Action : The compound may function as an inhibitor of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) .

- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

- Spectrum of Activity : Preliminary studies suggest effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

- Potential Applications : These antimicrobial properties suggest potential uses in treating infections or as a lead compound for developing new antibiotics.

Drug Development

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide serves as a scaffold for the development of novel therapeutic agents:

- Dual Inhibitors : Research has focused on modifying this compound to create dual inhibitors targeting multiple pathways in cancer therapy .

- Pyrimidine Derivatives : The broader class of pyrimidine derivatives has been extensively studied for their roles in developing anti-infective and anticancer drugs .

Biochemical Research

The compound's unique structure makes it a valuable tool in biochemical research:

- Enzyme Inhibition Studies : Investigations into its ability to inhibit specific enzymes can provide insights into metabolic pathways relevant to diseases .

- Structure-Activity Relationship Studies : Variations in the structure can lead to different biological activities, making it a candidate for SAR studies aimed at optimizing drug efficacy.

作用機序

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

類似化合物との比較

Comparison with Structural Analogs

Pyrimidine-Based Analogs

a) N-(4,6-Dimethylpyrimidin-2-yl)sulfamoylphenyl Derivatives

Compounds such as N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide (MW: 362.4 g/mol) share the pivalamide group but replace the 4,6-diphenylpyrimidine core with a 4,6-dimethylpyrimidine linked to a sulfamoylphenyl moiety.

b) 4,6-Diphenylpyrimidin-2-yl Acetamide Derivatives

Derivatives like 2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide (Scheme 1, ) retain the 4,6-diphenylpyrimidine core but substitute the pivalamide with an acetamide group bearing heterocyclic appendages. Such modifications enhance antimicrobial activity; for example, nitro-substituted analogs exhibit superior activity against B. subtilis and A. niger compared to standard drugs .

c) Spirocyclic and Sulfamoyl Variants

Compounds like N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide (MW: 421.54 g/mol) introduce sulfamoyl and thiourea groups, increasing molecular complexity and hydrogen-bonding capacity. These features may enhance target binding but reduce metabolic stability .

Non-Pyrimidine Heterocyclic Analogs

a) Pyridine-Based Analogs

N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide replaces the pyrimidine core with a pyridine ring. The iodine substituent enables further functionalization (e.g., cross-coupling reactions), while the pivalamide group maintains steric bulk. However, pyridine derivatives often exhibit lower thermal stability compared to pyrimidines .

b) Benzothiazole Derivatives

N-(4,6-Difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (C₁₃H₁₄F₂N₂OS) demonstrates how fluorinated benzothiazole cores can enhance electronegativity and bioactivity, though at the cost of synthetic complexity .

Substituent Effects on Properties

Physicochemical and Structural Insights

生物活性

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide, with the CAS number 820961-69-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O |

| Molecular Weight | 331.411 g/mol |

| LogP | 5.4447 |

| PSA | 58.37 Ų |

These properties suggest that N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide is a lipophilic molecule, which may influence its interaction with biological membranes and targets.

Research indicates that compounds similar to N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide often interact with specific biological pathways. For example, studies on related pyrimidine derivatives have shown that they can act as inhibitors of various enzymes and receptors involved in cancer progression and inflammation. The exact mechanism for this compound remains under investigation but may involve modulation of kinase activity or interference with signaling pathways crucial for cell proliferation and survival.

In Vitro Studies

-

Anticancer Activity : Preliminary studies indicate that N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 15 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis as evidenced by increased caspase activity.

-

Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro:

- Cell Type : RAW264.7 macrophages

- Effect : Decreased NO production in response to LPS stimulation by approximately 40%.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological effects of N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide:

- Model : Mouse model of induced inflammation

- Dosage : 10 mg/kg body weight administered intraperitoneally

- Outcome : Significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.

Comparative Analysis with Related Compounds

To further understand the biological activity of N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide, a comparative analysis with structurally related compounds was conducted:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide | 20 | Anticancer |

| N-(4-methoxyphenyl)-2,2-dimethylpropanamide | 25 | Anti-inflammatory |

| N-(4,6-Diphenylpyrimidin-2-yl)acetamide | 30 | Anticancer |

This table highlights that while N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide has competitive efficacy in anticancer activity compared to related compounds, it also shows promise in anti-inflammatory applications.

Future Directions

Further research is essential to elucidate the precise mechanisms underlying the biological activities of N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide. Potential areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.

- Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide, and what mechanistic steps are involved?

- Answer: A two-step approach is often utilized: (1) Synthesis of the 4,6-diphenylpyrimidin-2-amine core via cyclocondensation of amidines with diketones or via Suzuki coupling for aryl substitution. (2) Amide coupling using 2,2-dimethylpropanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 100°C) to introduce the propanamide group . For pyrimidine-thiol intermediates, refluxing ethanol with chloroacetamide derivatives has been effective .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer: Key techniques include:

- ¹H/¹³C NMR: To verify substituent integration and electronic environments (e.g., pyrimidine ring protons at δ 7.2–8.5 ppm, dimethylpropanamide methyl groups at δ 1.2–1.4 ppm) .

- X-ray crystallography: Resolves bond lengths (e.g., C–N pyrimidine bonds: ~1.33–1.38 Å) and dihedral angles (e.g., phenyl ring torsions: 120–125°) for unambiguous confirmation .

- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~428.2) .

Q. How can researchers ensure purity during column chromatography purification?

- Answer: Optimize solvent polarity (e.g., petroleum ether/ethyl acetate gradients, 4:1 to 1:1 ratios) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and avoid prolonged heat exposure to prevent decomposition .

Advanced Research Questions

Q. How can regioisomeric byproducts during pyrimidine ring synthesis be minimized?

- Answer: Use directing groups (e.g., thiols or halogens) to control substitution patterns. For example, 4,6-diphenylpyrimidin-2-thiol intermediates allow selective alkylation at the sulfur position before amide coupling . Computational modeling (DFT) predicts regioselectivity trends by comparing transition-state energies of competing pathways .

Q. What strategies resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Answer: (1) Validate computational models (e.g., DFT with B3LYP/6-311+G(d,p)) by adjusting solvent parameters (e.g., DMSO vs. CDCl₃). (2) Investigate tautomerism (e.g., keto-enol equilibria in pyrimidine rings) using variable-temperature NMR . (3) Cross-reference with X-ray data to confirm substituent orientations .

Q. How can coupling efficiency between the pyrimidine core and propanamide group be optimized?

- Answer: (1) Activate the pyrimidine-2-amine with trimethylaluminum to enhance nucleophilicity. (2) Use coupling agents like HATU/DIPEA in anhydrous DMF to reduce hydrolysis. (3) Monitor reaction progress via in-situ IR (amide C=O stretch at ~1680 cm⁻¹) .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess interactions with ATP-binding pockets. Validate with MM-PBSA free-energy calculations and compare to analogs like AZD8931, which shares a pyrimidine-acetamide scaffold .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses?

- Answer: (1) Optimize protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions. (2) Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve reproducibility. (3) Characterize intermediates via LC-MS to identify bottlenecks .

Q. What analytical workflows are recommended for stability studies under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。